molecular formula C11H12N2OS2 B12344670 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one

5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12344670
M. Wt: 252.4 g/mol
InChI Key: PYEYBVICDDVDOD-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with carbon disulfide and alkyl halides, followed by cyclization with formamide or similar reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thienopyrimidine derivatives .

Scientific Research Applications

5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Uniqueness

What sets 5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

5,6-dimethyl-3-prop-2-enyl-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H12N2OS2/c1-4-5-13-10(14)8-6(2)7(3)16-9(8)12-11(13)15/h4,8H,1,5H2,2-3H3

InChI Key

PYEYBVICDDVDOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=S)N(C(=O)C12)CC=C)C

Origin of Product

United States

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